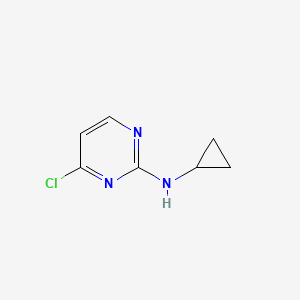
(4,6-Dimethylpyrimidin-2-YL)methanamine
Übersicht
Beschreibung
(4,6-Dimethylpyrimidin-2-YL)methanamine, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (4,6-Dimethylpyrimidin-2-YL)methanamine is not well understood, but it is thought to involve the inhibition of key enzymes or receptors in the target cells. In cancer cells, (4,6-Dimethylpyrimidin-2-YL)methanamine has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is essential for the synthesis of DNA. In herbicidal activity, (4,6-Dimethylpyrimidin-2-YL)methanamine has been shown to inhibit the activity of the enzyme acetolactate synthase, which is essential for the synthesis of branched-chain amino acids.
Biochemische Und Physiologische Effekte
(4,6-Dimethylpyrimidin-2-YL)methanamine has been shown to have a range of biochemical and physiological effects, depending on the target cells and the concentration of the compound. In cancer cells, (4,6-Dimethylpyrimidin-2-YL)methanamine has been shown to induce apoptosis and inhibit cell proliferation. In herbicidal activity, (4,6-Dimethylpyrimidin-2-YL)methanamine has been shown to inhibit plant growth and development. In materials science, (4,6-Dimethylpyrimidin-2-YL)methanamine has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
(4,6-Dimethylpyrimidin-2-YL)methanamine has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, (4,6-Dimethylpyrimidin-2-YL)methanamine also has some limitations, including its relatively low potency in some applications and its potential toxicity to non-target cells or organisms.
Zukünftige Richtungen
There are several future directions for the research and development of (4,6-Dimethylpyrimidin-2-YL)methanamine, including the optimization of the synthesis method for improved yield and purity, the investigation of its potential applications in other fields, such as materials science and biotechnology, and the development of more potent and selective analogs of (4,6-Dimethylpyrimidin-2-YL)methanamine for specific applications. Additionally, further studies are needed to understand the mechanism of action of (4,6-Dimethylpyrimidin-2-YL)methanamine and its potential toxicity to non-target cells or organisms.
Conclusion:
In conclusion, (4,6-Dimethylpyrimidin-2-YL)methanamine, or (4,6-Dimethylpyrimidin-2-YL)methanamine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its relatively simple synthesis method, potential applications in various fields, and unique properties make it an attractive compound for further research and development.
Wissenschaftliche Forschungsanwendungen
(4,6-Dimethylpyrimidin-2-YL)methanamine has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, (4,6-Dimethylpyrimidin-2-YL)methanamine has been shown to have antitumor activity and is being investigated as a potential drug candidate for the treatment of cancer. In agrochemicals, (4,6-Dimethylpyrimidin-2-YL)methanamine has been shown to have herbicidal activity and is being investigated as a potential herbicide. In materials science, (4,6-Dimethylpyrimidin-2-YL)methanamine has been used as a building block for the synthesis of novel polymers and materials.
Eigenschaften
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZOSEGGQJXUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650274 | |
| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethylpyrimidin-2-YL)methanamine | |
CAS RN |
446829-97-6 | |
| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1593279.png)




![4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593286.png)
![4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593287.png)
